

The Versatile Intermediate: A Technical Review of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1352155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds, most notably chalcones and their heterocyclic derivatives, is of significant interest to the scientific community. This technical guide provides a comprehensive review of the synthesis, properties, and primary applications of **1-(2-Methoxy-5-methylphenyl)ethanone**, with a focus on its utility in the development of potential therapeutic agents.

Physicochemical Properties and Spectral Data

1-(2-Methoxy-5-methylphenyl)ethanone is a compound with the molecular formula $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol .^[1] A summary of its key physicochemical properties and computational data is presented in the table below.

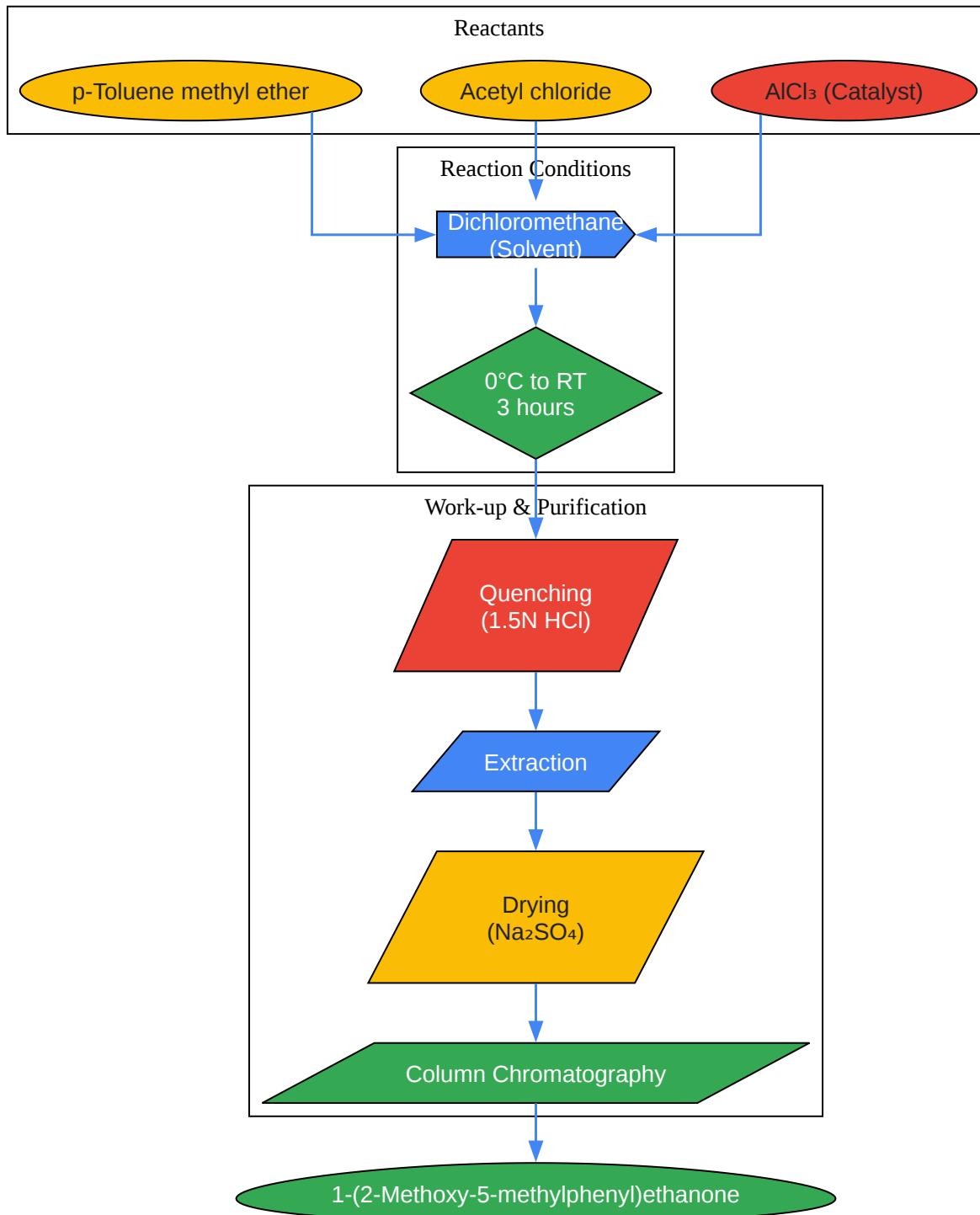
Property	Value	Reference
CAS Number	20628-07-3	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Topological Polar Surface Area (TPSA)	26.3 Å ²	
LogP	2.20622	
Hydrogen Bond Acceptors	2	
Hydrogen Bond Donors	0	
Rotatable Bonds	2	

¹H NMR Spectral Data (400 MHz, CDCl₃): The structure of the compound is confirmed by its proton nuclear magnetic resonance spectrum, which shows characteristic peaks at δ 7.528 (s, 1H), 7.247 (bs, 1H), 6.852-6.873 (d, 1H, J = 8.4 Hz), 3.881 (s, 3H), 2.601 (s, 3H), and 2.299 (s, 3H).

Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone

The primary synthetic route to **1-(2-Methoxy-5-methylphenyl)ethanone** is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation


Materials:

- p-Toluene methyl ether (1-methoxy-4-methylbenzene)
- Acetyl chloride
- Aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)

- 1.5 N Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Silica gel (100-200 mesh)

Procedure:

- A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is cooled to 0 °C in an ice bath.
- An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension with stirring.
- A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.
- After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.
- The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.
- This procedure affords **1-(2-methoxy-5-methylphenyl)ethanone** in a 69% yield.

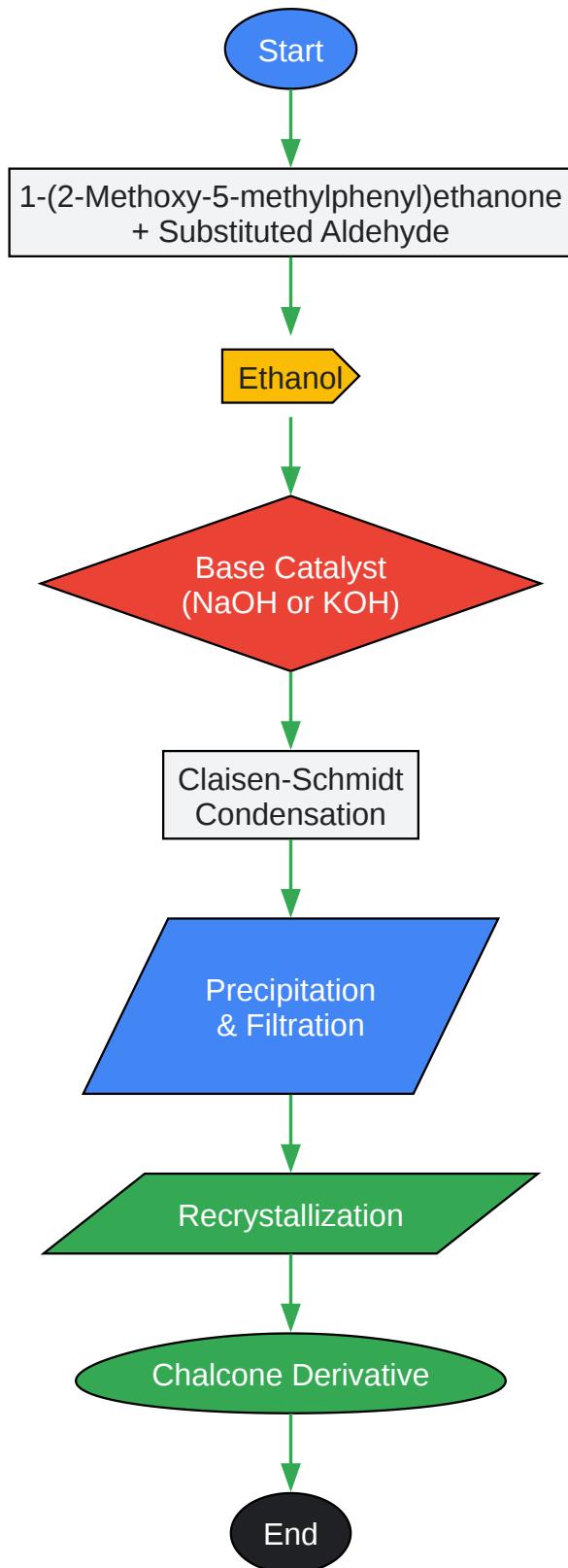
[Click to download full resolution via product page](#)

*Synthesis workflow for **1-(2-Methoxy-5-methylphenyl)ethanone**.*

Core Application: Synthesis of Chalcones

The most significant application of **1-(2-Methoxy-5-methylphenyl)ethanone** is its use as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]}

General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis


Materials:

- **1-(2-Methoxy-5-methylphenyl)ethanone**
- Substituted aromatic aldehyde
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (aqueous solution, e.g., 40%)

Procedure:

- Dissolve equimolar amounts of **1-(2-Methoxy-5-methylphenyl)ethanone** and a substituted aromatic aldehyde in ethanol.
- To this solution, add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with stirring.
- Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water or onto crushed ice.
- Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
- Collect the solid product by filtration, wash with water, and dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

[Click to download full resolution via product page](#)*General workflow for the synthesis of chalcones.*

Biological Significance of Chalcone Derivatives

While **1-(2-Methoxy-5-methylphenyl)ethanone** itself is not reported to have significant biological activity, the chalcones derived from it are of great interest in drug discovery. The biological activity of chalcones is highly dependent on the substitution patterns of the two aromatic rings.

Antimicrobial Activity: Many chalcone derivatives have demonstrated potent activity against a range of bacteria and fungi. The α,β -unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms.

Anticancer Activity: A significant body of research has focused on the anticancer properties of chalcones. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression. The specific substitutions on the aromatic rings can modulate their potency and selectivity against different cancer cell lines.

Antioxidant and Anti-inflammatory Activity: The phenolic nature of many chalcone precursors, and the potential for such groups to be incorporated into the final chalcone structure, often imparts antioxidant properties. Furthermore, some chalcones have been found to inhibit key enzymes involved in the inflammatory cascade.

Future Perspectives

1-(2-Methoxy-5-methylphenyl)ethanone remains a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The continued exploration of new chalcone derivatives synthesized from this precursor, along with the investigation of their mechanisms of action, holds promise for the development of new drug candidates. Further research could also focus on utilizing this intermediate for the synthesis of other classes of heterocyclic compounds, thereby expanding its utility in medicinal chemistry. The ease of its synthesis and its reactivity make it an attractive scaffold for combinatorial chemistry approaches aimed at discovering new bioactive molecules.

Conclusion

In summary, **1-(2-Methoxy-5-methylphenyl)ethanone** is a key synthetic intermediate with significant potential in the field of drug discovery and development. While it may not possess inherent biological activity, its role as a precursor to a diverse array of biologically active chalcones is well-established. This technical guide has provided an overview of its synthesis, properties, and its primary application in the Claisen-Schmidt condensation. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of this compound opens up avenues for the design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [nveo.org](https://www.nveo.org) [nveo.org]
- To cite this document: BenchChem. [The Versatile Intermediate: A Technical Review of 1-(2-Methoxy-5-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352155#literature-review-of-1-2-methoxy-5-methylphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com